8-Chloro-7-methoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
8-chloro-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
LISIMNJIJSAHKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC=N2)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Analysis of 8 Chloro 7 Methoxyquinazolin 4 3h One Derivatives
Influence of Chlorine Substitution at the C-8 Position on Biological Activity
The presence of a chlorine atom at the C-8 position of the quinazolinone ring is a critical determinant of biological activity. Halogen substitutions, in general, are known to enhance the pharmacological profile of a molecule through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability. nih.govgsconlinepress.com Specifically, a chloro group at positions C-6 or C-8 has been noted to be favorable for antimicrobial activities.
In the context of anticancer activity, halogenated quinazolin-4(3H)-ones have demonstrated significant inhibitory effects. nih.gov The electron-withdrawing nature of the chlorine atom can modulate the electron density of the quinazoline (B50416) ring system, influencing its ability to participate in crucial interactions with receptor binding sites, such as hydrogen bonding or pi-stacking. While direct SAR studies on a series of 8-substituted analogs of 7-methoxyquinazolin-4(3H)-one are limited, the consistent appearance of halogenated quinazolinones in potent compound series underscores the importance of this substitution. For instance, in the development of inhibitors for targets like epidermal growth factor receptor (EGFR), halogenated anilino-quinazolines are a well-established class of potent agents. nih.govnih.gov
Role of Methoxy (B1213986) Substitution at the C-7 Position in Pharmacological Efficacy
The methoxy group at the C-7 position also plays a pivotal role in defining the pharmacological efficacy of quinazolinone derivatives. The C-7 position is frequently targeted for substitution in the design of kinase inhibitors. The introduction of a methoxy group at this position can have several effects. As an electron-donating group, it can influence the electronic environment of the quinazoline core, which is crucial for binding to target proteins.
Furthermore, the methoxy group can serve as a hydrogen bond acceptor, facilitating interactions with amino acid residues in a receptor's active site. In a study of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, the presence of the methoxy group was a key feature of compounds designed to target the β-catenin/TCF4 signaling pathway. nih.govsemanticscholar.org The strategic placement of alkoxy groups at C-6 and C-7 is a common strategy in the design of potent EGFR inhibitors. nih.gov The size and orientation of the C-7 substituent can also provide steric hindrance that may favor a specific binding conformation or enhance selectivity for the intended target.
Positional Effects of Chloro and Methoxy Groups on Receptor Binding and Cellular Response
In a series of 4,7-disubstituted 8-methoxyquinazoline derivatives, compounds with a 3-chlorophenyl or 3-bromophenyl group at the C-4 position and various substitutions at the C-7 propoxy chain showed significant cytotoxic potential against cancer cell lines. nih.govsemanticscholar.org This highlights the importance of the substitution pattern on the cellular response.
Table 1: Cytotoxic Activity of 4,7-disubstituted 8-methoxyquinazoline Derivatives against HCT116 and HepG2 Cancer Cell Lines. nih.govsemanticscholar.org
| Compound | R | IC50 (µM) - HCT116 | IC50 (µM) - HepG2 |
|---|---|---|---|
| 14B | 3-chlorophenyl | 15.21 ± 1.12 | 19.89 ± 1.04 |
| 14C | 3-chlorophenyl | 19.43 ± 0.98 | 23.11 ± 1.21 |
| 15B | 3-bromophenyl | 9.87 ± 1.08 | 14.65 ± 1.15 |
| 15C | 3-bromophenyl | 12.33 ± 0.94 | 16.78 ± 1.09 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolinone derivatives, 3D-QSAR studies have been instrumental in identifying key structural features required for potent inhibitory activity against various targets, most notably EGFR. nih.govnih.gov
In a typical 3D-QSAR study, a series of compounds are aligned based on a common scaffold, and molecular fields (steric and electrostatic) are calculated. The resulting data is then used to build a statistical model that can predict the activity of new compounds. Contour maps generated from these models provide a visual representation of the regions where certain structural modifications are likely to enhance or diminish activity.
Impact of Peripheral Substitutions on the Quinazolinone Core
The N-3 position is another key site for modification. Attaching different functional groups to the N-3 nitrogen can introduce new interaction points with the target receptor. For example, the introduction of a substituted benzyl (B1604629) group at N-3 has been shown to be important for the activity of some aurora kinase inhibitors. nih.gov In a study of 2,6-disubstituted (3H)-quinazolin-4-ones, the substituents at both the C-2 and N-3 positions were varied to optimize activity as mGlu7 receptor modulators. mdpi.com
The following table illustrates the effect of peripheral substitutions on a related 8-methoxyquinazoline scaffold, demonstrating the significant impact of modifying the C-4 and C-7 positions on cytotoxic activity.
Table 2: Effect of Peripheral Substitutions on the Cytotoxic Activity of 8-methoxyquinazoline Derivatives. nih.govsemanticscholar.org
| Compound | Substitution at C-4 | Substitution at C-7 | IC50 (µM) - HCT116 |
|---|---|---|---|
| 18B | 3-ethynylphenyl | 3-(4-methyl-1-piperazinyl)propoxy | 5.64 ± 0.68 |
| 18C | 3-ethynylphenyl | 3-(1,2,4-triazol-1-yl)propoxy | 8.12 ± 0.88 |
| 19B | 3-cyanophenyl | 3-(4-methyl-1-piperazinyl)propoxy | 7.88 ± 0.75 |
| 19C | 3-cyanophenyl | 3-(1,2,4-triazol-1-yl)propoxy | 10.21 ± 0.92 |
Mechanistic and Cellular Investigations of 8 Chloro 7 Methoxyquinazolin 4 3h One and Its Bioactive Analogues
Elucidation of Molecular Targets and Binding Interactions
The therapeutic potential of quinazolinone-based compounds is often attributed to their ability to interact with and modulate the activity of key proteins involved in cancer cell signaling. Research into 8-Chloro-7-methoxyquinazolin-4(3H)-one and its analogues has identified several molecular targets and elucidated the nature of these binding interactions.
Tyrosine Kinase Inhibition Profiles (e.g., EGFR, ErbB2, VEGFR-2)
The quinazoline (B50416) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. nih.gov Members of this family, including analogues of this compound, have been investigated for their ability to inhibit key tyrosine kinases implicated in tumor growth and angiogenesis.
The epidermal growth factor receptor (EGFR) is a primary target for many quinazoline-based inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling that leads to cell proliferation and survival. nih.gov For instance, first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) are based on the quinazoline structure. nih.gov Resistance to these inhibitors often arises from mutations in the EGFR kinase domain, such as the T790M gatekeeper mutation. nih.gov Research has focused on developing new generations of quinazoline derivatives that can overcome this resistance. Some quinazolin-4(3H)-one derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov Molecular docking studies of certain quinazolin-4(3H)-one derivatives have revealed interactions with key residues in the ATP-binding site of EGFR, such as Asp855, which is crucial for their inhibitory action. nih.gov
In addition to EGFR, other receptor tyrosine kinases like ErbB2 (also known as HER2) and VEGFR-2 are important targets. ErbB2 is another member of the EGFR family and is often overexpressed in breast cancer. selleckchem.com Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2. selleckchem.com Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can thus be an effective anti-cancer strategy. Certain quinazoline compounds have demonstrated inhibitory activity against VEGFR-2, suggesting their potential as anti-angiogenic agents. nih.govotavachemicals.com
A study on a series of quinazolin-4(3H)-one derivatives demonstrated their potential as inhibitors of multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. nih.gov The inhibitory concentrations for some of these analogues are presented in the table below.
| Compound Analogue | Target Kinase | IC50 (µM) |
| Analogue 3i | EGFR | 0.15 ± 0.01 |
| HER2 | 0.29 ± 0.01 | |
| VEGFR2 | 0.31 ± 0.01 | |
| Analogue 3j | EGFR | 0.14 ± 0.01 |
| HER2 | 0.28 ± 0.01 | |
| VEGFR2 | 0.30 ± 0.01 |
This table presents the half-maximal inhibitory concentration (IC50) values of two quinazolin-4(3H)-one analogues (3i and 3j) against EGFR, HER2, and VEGFR2. nih.gov
Modulation of Key Oncogenic Signaling Pathways (e.g., Wnt/β-catenin/TCF4, PI3K/AKT/mTOR)
Beyond direct kinase inhibition, the anticancer effects of quinazolinone derivatives can be mediated through their influence on crucial oncogenic signaling pathways.
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, particularly colorectal cancer. nih.gov A key event in this pathway is the interaction between β-catenin and the transcription factor TCF4, which leads to the expression of genes that drive cell proliferation, such as c-MYC and Cyclin D1. nih.gov A study focused on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives demonstrated their ability to disrupt the β-catenin/TCF4 protein-protein interaction. nih.gov By inhibiting this interaction, these compounds were shown to downregulate the expression of Wnt target genes and exhibit cytotoxic effects against cancer cells with constitutively active β-catenin/TCF4 signaling. nih.gov One of the most potent compounds from this series, 18B, displayed significant inhibitory activity. nih.gov
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, survival, and proliferation. Molecular docking studies of certain 7-chloroquinoline (B30040) derivatives, which share a similar heterocyclic core with the compound of interest, have suggested a high binding affinity for PI3K and mTOR. nih.gov This suggests that chloro-substituted quinazoline or quinoline (B57606) structures may have the potential to modulate this key oncogenic pathway.
Interaction with Other Enzymes (e.g., PARP1, BRD4, Soluble Epoxide Hydrolase)
The chemical scaffold of this compound and its analogues allows for interaction with a diverse range of enzymes beyond kinases.
Poly (ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair. Inhibitors of PARP1 have emerged as effective cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Molecular docking studies of 7-chloroquinoline-1,2,3-triazoyl carboxamides have indicated a high affinity for PARP-1. nih.gov This suggests that the presence of a chloro-substituted heterocyclic ring may be favorable for binding to this enzyme.
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and other beneficial biological activities. nih.gov Inhibition of sEH can therefore be a therapeutic strategy for a variety of diseases. Research into quinazoline-4(3H)-one-7-carboxamide derivatives has identified them as inhibitors of human soluble epoxide hydrolase. nih.gov This indicates that the quinazolin-4(3H)-one core is a viable scaffold for targeting this enzyme.
Currently, there is limited specific information available regarding the interaction of this compound or its direct analogues with bromodomain-containing protein 4 (BRD4).
Cellular Response Pathways and Phenotypic Effects
The interaction of this compound analogues with their molecular targets triggers a cascade of cellular events, leading to distinct phenotypic outcomes such as cell cycle arrest and programmed cell death.
Induction of Cell Cycle Arrest (e.g., G1, G2/M, S phases)
A common mechanism by which anticancer agents exert their effects is by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.
Studies on bioactive analogues of this compound have demonstrated their ability to induce cell cycle arrest at various phases. For example, a study on the 4-anilino-quinazoline analogue, DW-8, in SW620 colorectal cancer cells showed a significant increase in the percentage of cells in the G2 phase of the cell cycle, indicating G2 phase arrest. nih.gov In contrast, treatment of MCF-7 breast cancer cells with 7-chloroquinoline derivatives resulted in cell cycle arrest at the G0/G1 phase. nih.gov Some microtubule-depolymerizing agents have been shown to induce a p53-independent G1 and G2 arrest in certain breast cancer cell lines. nih.gov The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the genetic background of the cancer cell line.
The table below summarizes the cell cycle arrest phase induced by different quinazoline/quinoline analogues in various cancer cell lines.
| Compound Analogue | Cancer Cell Line | Cell Cycle Arrest Phase |
| DW-8 (4-anilino-quinazoline) | SW620 (Colorectal) | G2 nih.gov |
| QTCA-1 (7-chloroquinoline derivative) | MCF-7 (Breast) | G0/G1 nih.gov |
| Nocodazole/Vincristine | MDA-MB-468 (Breast) | G1 and G2 nih.gov |
This table shows the phase of cell cycle arrest induced by different quinazoline/quinoline analogues in specific cancer cell lines.
Mechanisms of Apoptosis Induction and Autophagy Modulation
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including quinazolinone derivatives, function by inducing apoptosis in cancer cells.
A novel quinazolinone derivative, DQQ, has been shown to induce apoptosis in human leukemia MOLT-4 cells through a cytochrome c-mediated pathway. nih.gov The induction of apoptosis by DQQ was confirmed by several assays, including the observation of nuclear and cellular morphological changes, annexin-V staining, and the activation of caspases and PARP. nih.gov Similarly, the 4-anilino-quinazoline analogue DW-8 was found to induce apoptosis in SW620 colorectal cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation. nih.gov
In addition to apoptosis, some quinazolinone derivatives can also modulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death depending on the context. The compound DQQ was found to induce autophagy in MOLT-4 cells, as evidenced by acridine (B1665455) orange staining and the expression of key autophagy proteins like LC3. nih.gov Interestingly, the study on DQQ suggested a crosstalk between apoptosis and autophagy, where the silencing of the autophagy-related gene Beclin1 partially reversed the cell death induced by the compound. nih.govresearchgate.net This indicates a complex interplay between these two cellular pathways in response to treatment with quinazolinone derivatives.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration and invasion a critical therapeutic goal. Research into bioactive analogues of this compound has identified compounds with significant anti-migratory effects.
A series of 4,7-disubstituted 8-methoxyquinazoline derivatives were synthesized and evaluated for their cytotoxic potential against cancer cell lines. nih.gov Within this series, a particularly potent compound, 18B (chemical name not provided), was selected for more detailed biological assessment. nih.gov Its effect on cell migration was evaluated using an in vitro wound healing assay on HCT116 (colon cancer) and HepG2 (liver cancer) cells. nih.gov The study demonstrated that this 8-methoxyquinazoline analogue effectively inhibited the migration of these cancer cells. nih.gov This inhibitory action is linked to the compound's ability to induce apoptosis and target the β-catenin/TCF4 signaling pathway, which is crucial in cell proliferation and migration. nih.gov
The initial step in the synthesis of these promising anti-migratory agents involved the preparation of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one , a close structural analogue to the subject compound. nih.gov This highlights the importance of the chloro and methoxy (B1213986) substitutions on the quinazolinone core for developing derivatives with potential anticancer and anti-metastatic properties.
Antimicrobial Activity Mechanisms
The quinazolinone scaffold is a versatile platform for the development of novel antimicrobial agents, a critical need given the rise of drug-resistant pathogens. nih.govsphinxsai.com Structure-activity relationship studies have consistently shown that substitutions at various positions of the quinazolinone ring, including the presence of halogen atoms like chlorine at positions 6, 7, or 8, can significantly influence their antimicrobial potency. nih.gov
Antibacterial Efficacy Against Specific Bacterial Strains
Analogues of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Compounds featuring chloro and methoxy groups often exhibit good antimicrobial efficacy. nih.gov
In one study, a series of 7-chloro-2-(3-chloropropyl)-3-[(substituted-benzylidene)amino]quinazolin-4-(3H)-ones were synthesized and tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. sphinxsai.com The results indicated that several of these chloro-substituted quinazolinone derivatives displayed significant antibacterial activity. sphinxsai.com Another investigation focused on 7-Chloro-2-Methyl-3H-Quinazolin-4-One and its 3-amino derivative, which showed promising activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 9 mg/mL. gsconlinepress.com
Further research into quinazolinone derivatives revealed that compounds with a para-chloro phenyl moiety, such as certain pyrrolidine (B122466) derivatives, were the most active against S. aureus (MIC = 0.5 mg/ml). nih.gov Conversely, the presence of a strong electron-withdrawing nitro group drastically reduced activity against the same strain. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes, such as cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). nih.gov
Table 1: Antibacterial Activity of Selected Quinazolinone Analogues
| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 7-Chloro-2-Methyl-Quinazolinone Derivatives | Klebsiella pneumoniae | 6 - 9 mg/mL | gsconlinepress.com |
| 7-Chloro-2-Methyl-Quinazolinone Derivatives | Staphylococcus aureus | 6 - 9 mg/mL | gsconlinepress.com |
| 7-Chloro-2-Methyl-Quinazolinone Derivatives | Pseudomonas aeruginosa | 6 - 9 mg/mL | gsconlinepress.com |
| Pyrrolidine derivative with para-chloro phenyl | Staphylococcus aureus | 0.5 mg/mL | nih.gov |
This table is interactive. You can sort and filter the data.
Antifungal Properties and Modes of Action
The quinazolinone framework has also been explored for its potential as an antifungal agent. nih.govmdpi.comresearchgate.net Various derivatives have been synthesized and tested against pathogenic fungi, demonstrating that specific structural modifications can lead to potent antifungal effects. scispace.com
A study investigating novel quinazolinone derivatives linked to 8-hydroxyquinoline (B1678124) found that the resulting metal complexes exhibited toxicity against several fungi, including Erysiphe pisi, Nigrospora sp., Trichoderma sp., Aspergillus niger, and Curvularia lunata. scispace.com In a different study, newly synthesized pyrazol-quinazolinone compounds were tested against seven types of phytopathogenic fungi. mdpi.com The results showed that compounds containing a chlorine atom generally had better inhibitory effects against Rhizoctonia solani AG1 than those with a cyano group. mdpi.com
For instance, compound 2c (a pyrazol-quinazolinone derivative) showed the highest inhibition of 62.42% against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, suggesting its potential as a lead compound for agricultural fungicides. mdpi.comresearchgate.net The antifungal activity of these compounds is often measured by their ability to inhibit fungal growth, calculated as a percentage of inhibition compared to a control. scispace.com
Table 2: Antifungal Activity of Selected Quinazolinone Analogues
| Compound/Analogue Class | Fungal Strain | Activity (% Inhibition @ Conc.) | Reference |
|---|---|---|---|
| Pyrazol-quinazolinone (2c) | Fusarium oxysporum f. sp. Niveum | 62.42% @ 300 mg/L | mdpi.comresearchgate.net |
| Chloro-substituted Pyrazol-quinazolinones | Rhizoctonia solani AG1 | Exhibited notable inhibition | mdpi.com |
| Metal Complexes of Quinazolinone-8-hydroxyquinoline | Aspergillus niger | Active at 1000 ppm | scispace.com |
This table is interactive. You can sort and filter the data.
Antitubercular Investigations
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the development of new anti-TB agents is a priority. nih.govnottingham.ac.uknih.gov The quinazoline scaffold has emerged as a promising foundation for the synthesis of novel antitubercular drugs. nottingham.ac.ukdovepress.com
Screening of compound libraries has identified quinazoline derivatives with activity against Mtb. nih.gov Research into 4-anilinoquinazolines revealed that substitutions on the quinazoline ring are critical for activity. nih.gov While 6-hydroxy or 7-hydroxy quinazolines showed little activity, the introduction of methoxy groups at the 6 and 7 positions resulted in compounds with inhibitory effects on Mtb growth. nih.gov For example, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine was identified as a potent inhibitor with a Minimum Inhibitory Concentration (MIC90) value of 0.63-1.25 μM. nih.gov
Other studies have synthesized 2,3-disubstituted quinazolinone derivatives and tested their efficacy against Mtb. dovepress.com Compounds featuring amido, thioamido, and guanidino groups at the 3-position of the quinazolinone nucleus demonstrated significant antitubercular activity, with MIC values ranging from 6.25 to 100 µg/mL. dovepress.com This suggests that modifications at this position could lead to more potent anti-TB agents. dovepress.com
Table 3: Antitubercular Activity of Selected Quinazolinone Analogues
| Compound/Analogue Class | Target | Activity (MIC) | Reference |
|---|---|---|---|
| 6,7-dimethoxy-4-anilinoquinazoline analogue | Mycobacterium tuberculosis | 0.63-1.25 μM (MIC90) | nih.gov |
This table is interactive. You can sort and filter the data.
Computational Chemistry and Molecular Modeling Applications for 8 Chloro 7 Methoxyquinazolin 4 3h One Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, offering insights into the mechanism of action. For derivatives of the quinazolin-4(3H)-one scaffold, docking studies have been instrumental in elucidating their interactions with various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.govdistantreader.org
In these simulations, the 8-Chloro-7-methoxyquinazolin-4(3H)-one molecule would be placed into the ATP-binding site of a target protein's crystal structure. The software then calculates the most stable binding poses and scores them based on the predicted binding energy. Research on analogous quinazolinone compounds has revealed key interactions that are critical for inhibitory activity. For instance, docking analyses of quinazolin-4(3H)-one derivatives with the EGFR kinase domain have shown the formation of hydrogen bonds with essential amino acid residues like Met793 and Thr790. nih.gov The quinazolinone core often acts as a hinge-binder, forming these crucial connections. Additionally, van der Waals forces, pi-alkyl, and pi-cation interactions with residues such as Ala743, Leu788, Lys745, and Val726 contribute to the stability of the ligand-protein complex. nih.gov Docking studies can also predict how specific substitutions, like the chloro and methoxy (B1213986) groups on the this compound scaffold, influence binding affinity and selectivity. nih.gov
| Target Protein | Interacting Residues | Type of Interaction | Reference Compound(s) |
| EGFR Kinase | Met793, Thr790 | Conventional Hydrogen Bond | Quinazolin-4(3H)-one derivative 2i |
| EGFR Kinase | Asp855 | Conventional Hydrogen Bond | Quinazolin-4(3H)-one derivative 3i |
| EGFR Kinase | Lys745 | Pi-Cation Interaction | Quinazolin-4(3H)-one derivative 2i |
| EGFR Kinase | Val726, Ala722 | Pi-Alkyl Interaction | Quinazolin-4(3H)-one derivative 2i |
| VEGFR2 | (Not specified) | (Not specified) | Quinazolin-4(3H)-one-morpholine hybrid |
This table presents examples of interactions observed in molecular docking studies of quinazolinone derivatives with protein kinases, as reported in scientific literature. nih.govnih.gov
Ligand-Based and Structure-Based Drug Design Methodologies
The development of novel therapeutic agents based on the this compound core can be pursued through two primary computational drug design strategies: ligand-based and structure-based design.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. This approach utilizes the target's structural information, often obtained from X-ray crystallography or NMR spectroscopy, to design inhibitors that fit precisely into the binding site. ebi.ac.ukacs.org For example, in designing inhibitors for Aurora A kinase, a protein involved in cell cycle regulation, researchers synthesized quinazolin-4-amine (B77745) derivatives by exploiting structural differences between the ATP-binding pockets of Aurora A and its close homolog Aurora B to achieve selectivity. ebi.ac.uk Similarly, a structure-based approach was used to design 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives to inhibit the β-catenin/TCF4 protein-protein interaction, a key step in certain cancers. nih.gov This methodology would involve docking this compound into its target and iteratively modifying its structure to optimize interactions and improve potency and selectivity.
Ligand-Based Drug Design is utilized when the structure of the target protein is unknown, but a set of molecules with known biological activity is available. This method relies on analyzing the common chemical features of these active molecules to build a model that predicts the activity of new, untested compounds. A key technique in this approach is pharmacophore modeling, which identifies the essential spatial arrangement of features required for activity. taylorandfrancis.com
Conformational Analysis and Pharmacophore Generation
Understanding the three-dimensional structure and flexibility of this compound is crucial for its application in drug design.
Conformational Analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. Computational methods can predict the relative energies of these conformations, identifying the most stable, low-energy states that are likely to be biologically active. The crystal structure of related quinazolinone compounds reveals that the quinazoline (B50416) ring system and adjacent substituted rings are often not coplanar, and their relative orientation is stabilized by intramolecular hydrogen bonds. nih.gov This non-planar geometry is a critical aspect of its conformation.
Pharmacophore Generation defines the essential 3D arrangement of chemical features a molecule must possess to interact with a specific biological target. taylorandfrancis.com These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. taylorandfrancis.com By analyzing a set of active quinazolinone derivatives, a pharmacophore model can be generated. researchgate.net This model serves as a 3D query to search large chemical databases for new compounds that match the required features, potentially leading to the discovery of novel hits with diverse chemical scaffolds. taylorandfrancis.comresearchgate.net
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly narrows down the number of candidates for experimental testing, saving time and resources.
Using the this compound scaffold as a starting point, a virtual library of related derivatives could be created by adding various substituents. This library would then be computationally "screened" against the 3D structure of a target protein using molecular docking programs. The compounds are ranked based on their docking scores, which estimate their binding affinity. nih.gov The top-ranked compounds are then selected for further analysis and experimental validation. For example, a virtual screening of a quinazoline library against EGFR led to the identification of several compounds with strong predicted binding energies, marking them as potential candidates for development as new kinase inhibitors. This process can lead to the identification of a "lead compound," which serves as the starting point for further chemical optimization to improve its potency, selectivity, and pharmacokinetic properties. nih.gov
| Compound ID | Target | Docking Score (kcal/mol) | Method |
| Lead Compound 1 | BRD4 | -7.052 | CDOCKER Protocol |
| Lead Compound 1 | PARP1 | -6.343 | CDOCKER Protocol |
This table shows example docking scores from a virtual screening protocol used to identify a lead compound that could dually target BRD4 and PARP1, demonstrating how computational screening ranks potential inhibitors. nih.gov
Protein-Protein Interaction (PPI) Network Analysis in Target Identification
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in diseases like cancer. Identifying and targeting key PPIs represents a promising therapeutic strategy. nih.gov PPI network analysis is a bioinformatic approach used to understand the complex web of interactions between proteins in a cell. nih.gov
In this analysis, proteins are represented as nodes and their interactions as edges, creating a network map. nih.gov By analyzing the topological features of this network, researchers can identify "hub" or "bottleneck" proteins that are highly interconnected and play critical roles in biological pathways. nih.gov These key proteins can serve as potential new drug targets. nih.gov For research involving this compound, PPI network analysis could be used to explore the broader biological context of a potential primary target. For instance, if the compound is found to inhibit a specific kinase, a PPI network could reveal other proteins that interact with that kinase, suggesting additional pathways that might be affected or identifying novel targets for dual-inhibitor design. nih.gov This approach was used to explore the roles of BRD4 and PARP1 in breast cancer, helping to rationalize the design of dual inhibitors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
